Product packaging for 7-Bromo-6-hydroxyisoquinolin-1(2H)-one(Cat. No.:)

7-Bromo-6-hydroxyisoquinolin-1(2H)-one

Cat. No.: B11870405
M. Wt: 240.05 g/mol
InChI Key: LKPAKICQWJTCHK-UHFFFAOYSA-N
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Description

Contextualization of Isoquinolinone Derivatives in Contemporary Chemical and Biological Research

The isoquinoline (B145761) scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active agents. nih.govrsc.orgnih.gov These compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. wisdomlib.orgnih.govsemanticscholar.org The isoquinolinone core, a derivative of isoquinoline, is a key structural motif in many of these bioactive molecules. nih.gov The versatility of the isoquinolinone framework allows for diverse chemical modifications, enabling the fine-tuning of its biological and physical properties. This adaptability has made isoquinolinone derivatives a focal point in the development of novel therapeutic agents and molecular probes. nih.govmdpi.com

Significance of Halogenation (Bromine) and Hydroxylation Patterns in Isoquinolinone Scaffolds

Similarly, the presence and position of hydroxyl groups on the isoquinolinone scaffold can significantly impact its biological activity. Hydroxyl groups can participate in hydrogen bonding interactions with biological macromolecules, such as enzymes and receptors, which is often a key determinant of a compound's efficacy. nih.gov Furthermore, hydroxylation can affect a molecule's solubility and metabolic pathways. The specific substitution pattern of both bromine and hydroxyl groups on the isoquinolinone core, as seen in 7-Bromo-6-hydroxyisoquinolin-1(2H)-one, suggests a unique electronic and steric environment that could translate to novel biological activities.

Due to the lack of experimental data for this compound, the following table presents the known chemical properties of the closely related compound, 7-Bromoisoquinolin-1(2H)-one, to provide a comparative reference.

PropertyValue
Molecular Formula C₉H₆BrNO
Molecular Weight 224.05 g/mol
CAS Number 223671-15-6
Appearance Solid
Melting Point 247-252 °C

Note: The data in this table pertains to 7-Bromoisoquinolin-1(2H)-one and is presented as a proxy due to the absence of publicly available data for this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrNO2 B11870405 7-Bromo-6-hydroxyisoquinolin-1(2H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

IUPAC Name

7-bromo-6-hydroxy-2H-isoquinolin-1-one

InChI

InChI=1S/C9H6BrNO2/c10-7-4-6-5(3-8(7)12)1-2-11-9(6)13/h1-4,12H,(H,11,13)

InChI Key

LKPAKICQWJTCHK-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C2=CC(=C(C=C21)O)Br

Origin of Product

United States

Synthetic Methodologies for 7 Bromo 6 Hydroxyisoquinolin 1 2h One and Analogues

Historical and Contemporary Approaches to Isoquinolin-1(2H)-one Core Synthesis

The construction of the isoquinolin-1(2H)-one (also known as isocarbostyril) framework is a well-established area of heterocyclic chemistry, with methods evolving from classical cyclization reactions to modern catalytic annulation strategies. researchgate.net

Cyclization Reactions in Isoquinolinone Formation

Cyclization reactions represent a foundational approach to the synthesis of the isoquinolin-1(2H)-one core. These methods typically involve the formation of a key bond to close the heterocyclic ring from a pre-functionalized acyclic precursor.

Key historical and contemporary cyclization methods include:

Bischler–Napieralski Synthesis: This reaction involves the cyclization of an acylated β-phenylethylamine using a Lewis acid, which, after dehydration, yields a 3,4-dihydroisoquinoline (B110456). pharmaguideline.comquimicaorganica.org Subsequent oxidation can then lead to the aromatic isoquinoline (B145761) skeleton. quimicaorganica.org

Pictet–Gams Synthesis: A modification of the Bischler-Napieralski reaction, this method utilizes a β-hydroxy-β-phenylethylamine, which undergoes cyclization and dehydration to directly form the isoquinoline ring. pharmaguideline.com

Pictet–Spengler Synthesis: This reaction involves the condensation of a β-arylethylamine with an aldehyde to form an imine, which then undergoes acid-catalyzed cyclization to yield a 1,2,3,4-tetrahydroisoquinoline. pharmaguideline.comquimicaorganica.org Oxidation is required to generate the aromatic isoquinoline.

Gabriel–Colman Synthesis: This method involves the cyclization of α-acylamino amides in the presence of a base like sodium ethoxide to produce isoquinoline-1,3(2H,4H)-diones. researchgate.net

Pomeranz–Fritsch Synthesis: This method involves the reaction of a benzaldehyde (B42025) with an aminoacetaldehyde diethyl acetal (B89532) in an acidic medium to form the isoquinoline ring. quimicaorganica.orgiust.ac.ir

These classical methods, while historically significant, often require harsh reaction conditions and may have limitations in terms of substrate scope and regioselectivity.

Annulation Strategies for Isoquinolone Skeletons

More contemporary approaches to the isoquinolin-1(2H)-one skeleton involve annulation strategies, where the heterocyclic ring is constructed through the cycloaddition of two or more components. These methods often employ transition-metal catalysis, offering milder reaction conditions and greater functional group tolerance. mdpi.com

Notable annulation strategies include:

[4+2] Intermolecular Annulations: Transition-metal-catalyzed annulations, such as those involving rhodium(III), can construct the isoquinolone ring through a [4+2] cycloaddition of N-alkoxybenzamides with alkynes. mdpi.comnih.gov This approach often proceeds via C-H/N-O bond activation. mdpi.com

Nickel-Catalyzed Annulations: Nickel catalysts, in the presence of a reducing agent like zinc, can facilitate the annulation of ortho-halobenzamides with alkynes to afford N-substituted isoquinolin-1(2H)-ones. mdpi.com

Palladium-Catalyzed Carbonylation/Decarboxylation: Palladium catalysts can be used to construct the isoquinolone ring through a carbonylation/decarboxylation sequence involving diethyl(2-iodoaryl)malonates and imidoyl chlorides. mdpi.com

These modern annulation methods provide efficient and atom-economical routes to a wide variety of substituted isoquinolin-1(2H)-ones. mdpi.com

Regioselective Functionalization of the Isoquinolin-1(2H)-one Framework

Once the isoquinolin-1(2H)-one core is synthesized, or by using appropriately substituted starting materials, regioselective functionalization is employed to introduce the bromo and hydroxyl groups at the C-7 and C-6 positions, respectively.

Direct Halogenation (Bromination) Strategies at C-7 and C-6 Positions

Direct bromination of the isoquinolin-1(2H)-one ring system can be achieved using various brominating agents. The regioselectivity of the bromination is influenced by the reaction conditions and the directing effects of the existing substituents on the aromatic ring.

Brominating AgentPosition of BrominationNotes
Molecular Bromine (Br₂)C-5In the gas phase at high temperatures (450-500°C), bromination of isoquinoline can lead to substitution at various positions, including the formation of 1-bromo-isoquinoline. researchgate.net For 6-hydroxytetrahydroisoquinolines, treatment with molecular bromine can afford 5-bromo-6-hydroxytetrahydroisoquinolines with high regioselectivity. researchgate.net
N-Bromosuccinimide (NBS)C-3In some heterocyclic systems, NBS can be used for regioselective bromination. For example, pyrrolo[1,2-a]quinoxalines can be selectively brominated at the C-3 position using tetrabutylammonium (B224687) tribromide (TBATB). nih.gov

This table is interactive. Click on the headers to sort.

Achieving selective bromination at the C-7 position of a 6-hydroxyisoquinolin-1(2H)-one can be challenging due to the activating and directing effects of the hydroxyl and lactam functionalities. The hydroxyl group at C-6 is an ortho-, para-director, which would activate the C-5 and C-7 positions for electrophilic substitution. Careful control of reaction conditions is crucial to favor substitution at the desired C-7 position.

Introduction of Hydroxyl Groups at C-6 Position via Precursor Modification

The introduction of a hydroxyl group at the C-6 position is often accomplished by utilizing a starting material that already contains a hydroxyl group or a precursor functional group, such as a methoxy (B1213986) group, that can be readily converted to a hydroxyl group. This strategy circumvents the potential difficulties and lack of regioselectivity associated with direct hydroxylation of the isoquinolinone core.

The selective protection of hydroxyl groups is a key consideration in multi-step syntheses to prevent unwanted side reactions. nih.gov The reactivity of different hydroxyl groups in a molecule can vary, allowing for selective modification. nih.gov

Advanced Catalytic Methods for Isoquinolinone Diversification

Modern catalytic methods, particularly those employing palladium and nickel, have become powerful tools for the diversification of the isoquinolin-1(2H)-one framework. These methods allow for the introduction of a wide range of substituents through cross-coupling reactions.

Palladium-Catalyzed Cross-Couplings:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, are widely used in organic synthesis due to their mild reaction conditions and broad functional group tolerance. nobelprize.orglibretexts.org These reactions typically involve the coupling of an organohalide with an organometallic reagent in the presence of a palladium catalyst. wikipedia.orgyoutube.com For the synthesis of 7-Bromo-6-hydroxyisoquinolin-1(2H)-one analogues, a bromo-substituted isoquinolinone can serve as the organohalide component in these coupling reactions.

ReactionCoupling PartnersCatalyst
Suzuki CouplingOrganohalide + Organoboron compoundPalladium(0) complex
Heck ReactionOrganohalide + AlkenePalladium(0) complex
Negishi CouplingOrganohalide + Organozinc compoundPalladium(0) complex
Stille CouplingOrganohalide + Organotin compoundPalladium(0) complex
Buchwald-Hartwig AminationAryl halide + AminePalladium catalyst

This table is interactive. Click on the headers to sort.

Nickel-Catalyzed Reactions:

Nickel catalysts offer a cost-effective alternative to palladium and exhibit unique reactivity, often enabling transformations that are challenging with palladium. acs.org Nickel-catalyzed cross-coupling reactions can proceed through various mechanisms, including those involving radical intermediates. acs.orgnih.gov These methods are particularly useful for the formation of C-C and C-heteroatom bonds. researchgate.netprinceton.eduyoutube.com

Multi-component Reactions and Cascade Sequences for Complex Isoquinolinone Derivatives

Multi-component reactions (MCRs) and cascade sequences represent powerful strategies in modern organic synthesis, offering significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from simple starting materials. These approaches are particularly valuable for the construction of intricate heterocyclic scaffolds like isoquinolinones, which are prevalent in numerous biologically active compounds.

One notable approach involves a multi-component reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. beilstein-journals.org This method utilizes a Groebke–Blackburn–Bienaymé (GBB) reaction, followed by N-acylation, an intramolecular Diels-Alder (IMDA) reaction, and subsequent dehydrative re-aromatization to construct the complex heterocyclic system. beilstein-journals.org The isoquinolinone core is typically formed through a cyclative lactamization process. beilstein-journals.org The versatility of MCRs allows for the generation of chemically diverse scaffolds with potential biological activities by modifying the initial MCR adducts. beilstein-journals.org

Another example is the three-component reaction between isatins, tetrahydroisoquinoline, and terminal alkynes for the synthesis of N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides. acs.org This reaction proceeds through a sequence involving the formation of a spirooxindole, cleavage of the C2–C3 bond in the isatin (B1672199) moiety to generate an isocyanate, and subsequent addition of a second molecule of tetrahydroisoquinoline. acs.org The optimization of this reaction is detailed in the table below.

Optimization of a Three-Component Reaction for Pyrrolo[2,1-a]isoquinoline Derivatives acs.org
EntrySolventTemperature (°C)Catalyst (mol %)Time (h)Yield (%)
1TFA50--72
2TFA80-1881
3Toluene90Benzoic acid (20)1686
4Toluene90AcOH--
5Toluene90p-TSA--
6Toluene90None2671
7MeCN-Benzoic acid (20)--
8Dioxane-Benzoic acid (20)--
9DCE-Benzoic acid (20)--
10Water-Benzoic acid (20)--

Cascade reactions, which involve a series of intramolecular transformations, have also been effectively employed in the synthesis of isoquinolinone derivatives. For instance, a base-promoted cascade reaction of ortho-carbonyl-substituted benzonitriles with ((chloromethyl)sulfonyl)benzenes can produce isoindolin-1-ones with a tetrasubstituted C-3 position or (Z)-3-(sulfonyl-methylene)isoindolin-1-ones. acs.org This process, which can be mediated by an environmentally benign base like K2CO3, can combine up to six elemental steps in a single pot, including activation of the pronucleophile, nucleophilic addition, ring closure, and a Dimroth rearrangement. acs.org

Furthermore, radical cascade reactions have emerged as a powerful tool for the synthesis of isoquinoline-1,3(2H,4H)-diones from acryloyl benzamides using various radical precursors. rsc.org These methods offer a simple, mild, and efficient route to this class of compounds.

Green Chemistry Principles and Sustainable Synthetic Routes for Isoquinolinones

The principles of green chemistry are increasingly being integrated into the synthesis of isoquinolinone derivatives to minimize the environmental impact of chemical processes. chemistryjournals.net This involves the use of sustainable materials, the reduction of waste, and the development of more energy-efficient reactions. numberanalytics.com

A notable green approach to isoquinoline synthesis involves the use of a Ru(II)/PEG-400 catalytic system. This method utilizes a recyclable homogeneous catalyst in a biodegradable solvent (PEG-400) for the C-H/N-N bond functionalization of 1-(diphenylmethylene) hydrazine (B178648) and aryl-substituted acetylenes. The use of PEG-400 as a solvent is advantageous due to its biodegradability and the simple extraction procedure it allows. This protocol demonstrates high atom economy and a wide substrate scope, providing high yields of the desired isoquinoline derivatives.

Another sustainable method is the carbene-catalyzed aerobic oxidation of isoquinolinium salts to produce isoquinolinones. rsc.org This reaction is environmentally friendly as it uses ambient air as the sole oxidant and oxygen source, proceeding under mild conditions with a broad substrate scope and excellent functional-group tolerance. rsc.org

The development of environmentally benign synthetic routes also includes the use of biomass-derived solvents. For example, a rhodium(III)-catalyzed C-H activation and annulation of N-methoxybenzamides with vinylene carbonate has been developed in ethanol (B145695) at room temperature. chemistryviews.org This method for synthesizing 3,4-unsubstituted isoquinolones is advantageous as it avoids the need for stoichiometric external oxidants and operates under mild conditions. chemistryviews.org

The application of green energy sources, such as ultrasound, has also been explored. Ultrasound-assisted Cu-catalyzed α-arylation of ketones with 2-iodobenzamide (B1293540) provides a rapid, one-pot, two-step synthesis of isoquinolin-1(2H)-one derivatives. researchgate.net

The following table summarizes various green and sustainable approaches for the synthesis of isoquinolinone and related compounds.

Green and Sustainable Synthetic Routes for Isoquinolinones
MethodologyKey Green PrinciplesCatalyst/ReagentsSolventConditionsReference
C-H/N-N Bond FunctionalizationRecyclable catalyst, biodegradable solvent, high atom economyRu(II), Cu(OAc)2, AgSbF6PEG-400Ambient temperature
Aerobic OxidationUse of air as oxidant, mild conditionsN-Heterocyclic Carbene-Ambient air rsc.org
C-H Activation and AnnulationBiomass-derived solvent, no external oxidant[Cp*RhCl2]2EthanolRoom temperature chemistryviews.org
α-Arylation of KetonesUse of green energy sourceCu-catalyst-Ultrasound irradiation researchgate.net

These examples highlight the ongoing efforts to develop more sustainable and environmentally friendly methods for the synthesis of isoquinolinone derivatives, aligning with the broader goals of green chemistry to reduce the environmental footprint of chemical manufacturing. chemistryjournals.netnumberanalytics.com

Mechanistic Investigations of Isoquinolinone Synthesis and Transformations

Elucidation of Reaction Pathways for 7-Bromo-6-hydroxyisoquinolin-1(2H)-one Formation

The formation of the this compound scaffold can be achieved through several synthetic strategies, most notably classical cyclization reactions and modern transition-metal-catalyzed annulations. While a specific documented pathway for this exact molecule is not prevalent in literature, plausible routes can be elucidated from established methods for analogous isoquinolinone syntheses.

One of the most classical and effective methods is the Bischler-Napieralski reaction . This pathway involves the intramolecular cyclization of a β-arylethylamide via an electrophilic aromatic substitution mechanism. pharmaguideline.comwikipedia.org For the target compound, the synthesis would commence with a precursor such as N-acetyl-2-(3-bromo-4-hydroxyphenyl)ethylamine.

The key steps in this proposed pathway are:

Activation of the Amide: The amide is treated with a dehydrating agent, such as phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). wikipedia.orgorganic-chemistry.org This reagent activates the carbonyl oxygen of the amide, making it a good leaving group.

Formation of a Nitrilium Ion: The activated amide undergoes elimination to form a highly electrophilic nitrilium ion intermediate. organic-chemistry.org

Intramolecular Cyclization: The electron-rich aromatic ring of the phenylethyl group attacks the electrophilic nitrilium ion. The regioselectivity of this step is directed by the substituents on the aromatic ring. The strongly activating hydroxyl group (-OH) directs the cyclization to the ortho position.

Dehydrogenation/Aromatization: The resulting 3,4-dihydroisoquinoline (B110456) intermediate is then aromatized to the more stable isoquinolinone ring system. pharmaguideline.com This can occur through oxidation, often facilitated by a catalyst like palladium on carbon (Pd/C) or simply by air oxidation depending on the reaction conditions.

A second major pathway involves modern transition-metal-catalyzed C-H activation and annulation . These methods offer high efficiency and regioselectivity. mdpi.comnih.gov A hypothetical route could involve the reaction of a substituted benzamide (B126) with an alkyne.

The general mechanism for a rhodium- or palladium-catalyzed process is as follows:

C-H Bond Activation: The catalyst, coordinated to a directing group on the benzamide (e.g., an N-methoxy or N-pivaloyloxy group), selectively activates an ortho C-H bond of the benzene (B151609) ring, forming a metallacycle intermediate. mdpi.comnih.gov

Alkyne Insertion: The alkyne coordinates to the metal center and subsequently inserts into the metal-carbon bond. du.edu

Reductive Elimination: The resulting intermediate undergoes reductive elimination to form the six-membered heterocyclic ring and regenerate the active catalyst, yielding the final isoquinolinone product. mdpi.com

Role of Catalysts and Reagents in Stereochemical and Regiochemical Control

The precise placement of the bromo and hydroxy groups at the C7 and C6 positions, respectively, is a matter of regiochemical control, which is dictated by the starting materials and the catalysts or reagents employed. Stereochemical control is less relevant for the aromatic isoquinolinone core but is critical in the synthesis of its hydrogenated derivatives.

In classical syntheses like the Bischler-Napieralski reaction, regioselectivity is primarily governed by the electronic effects of the substituents on the precursor's aromatic ring. researchgate.netlibretexts.org The hydroxyl group is a potent ortho-, para-directing and activating group, while the bromine atom is a deactivating but also ortho-, para-directing group. In a precursor like 2-(3-bromo-4-hydroxyphenyl)ethylamine, the cyclization is strongly directed to the C6 position (ortho to the hydroxyl group and meta to the bromo group), which is the most nucleophilic site, thus leading to the desired 7-bromo-6-hydroxy substitution pattern.

In modern transition-metal-catalyzed reactions, the catalyst and its associated ligands play the dominant role in regiochemical control. mdpi.com The directing group on the benzamide substrate forces the catalyst to activate a specific ortho C-H bond, ensuring high regioselectivity in the subsequent annulation with an alkyne or alkene. acs.orgresearchgate.net The choice of metal (e.g., Rh, Pd, Co, Ru) and ligands can fine-tune this selectivity. nih.govorganic-chemistry.org For instance, palladium catalysts are well-established for promoting C-H activation/annulation of N-methoxy benzamides with high regioselectivity. mdpi.com

The table below summarizes the role of various catalysts and reagents in controlling the outcome of isoquinolinone synthesis.

Catalyst/ReagentReaction TypeRole in ControlTypical Outcome
POCl₃, P₂O₅, PPABischler-NapieralskiAmide activation and dehydration.Promotes cyclization; regioselectivity is substrate-controlled. organic-chemistry.org
[Cp*RhCl₂]₂C-H Activation/AnnulationCatalyzes C-H activation and cycloaddition.High regioselectivity directed by the amide group. nih.gov
Pd(OAc)₂ with ligandsC-H Activation/AnnulationCatalyzes C-H activation and coupling.Excellent regioselectivity in annulation with alkynes/alkenes. mdpi.comnih.gov
Lewis Acids (e.g., SnCl₄, BF₃)Bischler-NapieralskiActivate the amide for cyclization.Effective for electron-rich aromatic systems. wikipedia.org

Kinetic and Thermodynamic Considerations in Isoquinolinone Synthetic Routes

The principles of kinetic and thermodynamic control determine the product distribution when a reaction can proceed through competing pathways to form different isomers. wikipedia.orgjackwestin.com A reaction is under kinetic control if the product ratio is determined by the relative rates of formation, favoring the product with the lowest activation energy. jackwestin.com It is under thermodynamic control if the product ratio reflects the relative stabilities of the products, favoring the most stable isomer, which requires the reaction to be reversible or to proceed under conditions that allow for equilibrium to be established. wikipedia.org

In the synthesis of substituted isoquinolinones, these considerations are particularly relevant when cyclization can occur at more than one position on the aromatic ring. For the formation of this compound from a 3-bromo-4-hydroxyphenylethylamine precursor, the cyclization could theoretically occur at C2 or C6. However, the powerful activating effect of the hydroxyl group significantly lowers the activation energy for attack at the ortho position (C6), making this pathway overwhelmingly favored kinetically.

Reaction conditions such as temperature and time are critical in determining which regime dominates.

Kinetic Control is typically favored at lower temperatures and shorter reaction times. Under these conditions, once a product is formed, there is insufficient energy to overcome the reverse activation barrier, effectively "trapping" the faster-forming product. youtube.com

Thermodynamic Control is favored at higher temperatures and longer reaction times, which allow the reaction to become reversible. This enables the initial products to revert to intermediates and eventually funnel towards the most thermodynamically stable product. youtube.com

The table below illustrates the general relationship between reaction conditions and the type of control exerted over the product outcome.

ConditionFavored ControlCharacteristicExpected Product
Low TemperatureKineticReaction is irreversible; favors the fastest-formed product.The isomer with the lowest energy transition state. youtube.com
High TemperatureThermodynamicReaction is reversible; allows equilibrium to be reached.The most stable isomeric product. youtube.com
Short Reaction TimeKineticPrevents equilibration to the more stable product.The product that forms most rapidly. wikipedia.org
Long Reaction TimeThermodynamicAllows the system to reach equilibrium.The most stable product predominates. wikipedia.org

Advanced Spectroscopic and Structural Elucidation of 7 Bromo 6 Hydroxyisoquinolin 1 2h One and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) atoms within a molecule, providing deep insights into its electronic environment and connectivity. For 7-Bromo-6-hydroxyisoquinolin-1(2H)-one, ¹H and ¹³C NMR spectra offer a detailed map of the molecule's framework.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the lactam, and the O-H proton of the hydroxyl group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the bromine atom and the carbonyl group, and the electron-donating effect of the hydroxyl group. The N-H proton of the amide typically appears as a broad singlet, while the phenolic O-H signal's position can be concentration and solvent-dependent.

The ¹³C NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom in the molecule. The carbonyl carbon (C1) is characteristically deshielded, appearing at a high chemical shift (downfield), while the carbons bonded to bromine (C7) and the hydroxyl group (C6) also exhibit predictable shifts based on substituent effects.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
N-H~11.0 (broad s)-
O-H~9.5 (s)-
C1-~162
C3~6.5 (d)~108
C4~7.2 (d)~125
C5~7.8 (s)~128
C6-~155
C7-~115
C8~7.1 (s)~130
C4a-~127
C8a-~138

Note: Predicted values are based on analogous structures and substituent effects; actual values may vary depending on solvent and experimental conditions.

Beyond structural assignment, NMR techniques like 2D Nuclear Overhauser Effect Spectroscopy (NOESY) are critical for conformational analysis. researchgate.netmdpi.comarxiv.orgmdpi.comsemanticscholar.org For derivatives of this compound with flexible side chains, NOESY can reveal through-space correlations between protons, allowing for the determination of their relative spatial proximity and the predominant conformation in solution. researchgate.net The isoquinolinone core itself is largely planar, but substituents can adopt different orientations, which can be elucidated by these advanced NMR methods.

Mass Spectrometry Techniques for Molecular Composition and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound with high accuracy. nih.govnih.govmdpi.comlongdom.org For this compound (C₉H₆BrNO₂), high-resolution mass spectrometry (HRMS) can confirm its elemental formula by providing a highly accurate mass measurement of the molecular ion. nih.govlongdom.org

A key feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the mass spectrum will exhibit two peaks of nearly equal intensity for the molecular ion, separated by two mass units (M⁺ and M+2⁺). This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule. libretexts.orgnih.gov

Electron ionization (EI) mass spectrometry also provides structural information through the analysis of fragmentation patterns. The molecular ion can undergo a series of fragmentation reactions, and the resulting fragment ions provide clues to the molecule's structure. For isoquinoline-type alkaloids, fragmentation pathways have been studied, offering a basis for predicting the behavior of this specific derivative. nih.govresearchgate.net

Table 2: Plausible Mass Spectrometry Fragments for this compound

m/z (for ⁷⁹Br)Proposed FragmentPlausible Neutral Loss
223/225[M]⁺-
195/197[M - CO]⁺Loss of carbon monoxide
168/170[M - CO - HCN]⁺Loss of CO and hydrogen cyanide
144[M - Br]⁺Loss of bromine radical
116[M - Br - CO]⁺Loss of Br and CO

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. libretexts.orglibretexts.orgyoutube.com For this compound, these techniques are essential for confirming the presence of its key structural features. scialert.net The analysis of vibrational spectra for related halogenated and hydroxylated quinolines provides a strong basis for assignments. researchgate.netresearchgate.net

The FTIR spectrum is expected to be dominated by strong absorptions corresponding to the polar functional groups. A broad O-H stretching band from the hydroxyl group is anticipated around 3200-3400 cm⁻¹. The N-H stretch of the lactam amide group typically appears in a similar region. The most prominent peak is often the C=O (carbonyl) stretching vibration of the amide, which is expected to appear as a strong, sharp band around 1650-1680 cm⁻¹. Aromatic C=C stretching vibrations will produce a series of bands in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Typical Intensity (IR)
O-H StretchPhenolic Hydroxyl3200 - 3400Strong, Broad
N-H StretchLactam Amide3100 - 3300Medium, Broad
C=O StretchLactam Carbonyl1650 - 1680Strong, Sharp
C=C StretchAromatic Ring1450 - 1600Medium to Strong
C-O StretchPhenolic C-O1200 - 1260Strong
C-Br StretchAryl Bromide500 - 600Medium to Weak

X-ray Crystallography for Solid-State Structural Determination

While NMR provides information about the structure in solution, X-ray crystallography offers an unparalleled, precise determination of the molecular structure in the solid state. researchgate.neteurjchem.commdpi.com This technique can determine the exact three-dimensional arrangement of atoms, providing precise bond lengths, bond angles, and torsional angles. For this compound, a single-crystal X-ray diffraction study would confirm the planarity of the isoquinolinone ring system and the specific geometry of the substituents.

A crucial aspect revealed by X-ray crystallography is the nature of intermolecular interactions that govern the crystal packing. researchgate.netmdpi.comlibretexts.orgmdpi.com The presence of both a hydrogen bond donor (N-H and O-H) and a hydrogen bond acceptor (C=O) in the molecule suggests that extensive intermolecular hydrogen bonding will be a dominant feature in the crystal lattice. researchgate.netmdpi.com These hydrogen bonds likely form chains or networks, linking adjacent molecules and contributing significantly to the stability of the crystal structure. The analysis would reveal the specific atoms involved in these hydrogen bonds and their geometries.

Table 4: Expected Insights from a Hypothetical X-ray Crystallography Study

ParameterExpected Finding
Molecular GeometryConfirmation of the bicyclic structure with precise bond lengths and angles.
PlanarityThe isoquinolinone ring system is expected to be nearly planar.
Intermolecular InteractionsStrong N-H···O=C and O-H···O=C hydrogen bonding between molecules.
Crystal PackingFormation of a 3D supramolecular network stabilized by hydrogen bonds.
Unit Cell ParametersDetermination of the crystal system, space group, and unit cell dimensions.

Tautomeric Equilibria Studies in Hydroxyisoquinolinones

Hydroxy-substituted nitrogen heterocycles frequently exhibit tautomerism, where the molecule exists as an equilibrium mixture of two or more structural isomers that are readily interconvertible, most commonly through the migration of a proton. researchgate.net For this compound, two primary tautomeric equilibria are possible.

The first is the well-known lactam-lactim tautomerism of the isoquinolinone ring. The molecule predominantly exists in the lactam form (isoquinolin-1(2H)-one), but it can be in equilibrium with its lactim tautomer (7-Bromo-1,6-dihydroxyisoquinoline).

The second equilibrium involves the 6-hydroxy group, which can exhibit keto-enol tautomerism, although this is generally less favorable for phenolic systems where the enol (the phenol (B47542) itself) form is highly stabilized by aromaticity.

The position of the tautomeric equilibrium is highly sensitive to the environment, particularly the polarity and hydrogen-bonding capability of the solvent. beilstein-journals.orgnih.govresearchgate.net In polar, protic solvents, the more polar lactam form is often stabilized. nih.gov Spectroscopic techniques are crucial for studying these equilibria. beilstein-journals.org UV-Vis spectroscopy can detect shifts in the absorption maxima corresponding to the different electronic systems of the tautomers. NMR spectroscopy is also a powerful tool; in some cases, if the interconversion is slow on the NMR timescale, separate signals for each tautomer can be observed. nih.gov Often, the observed chemical shifts represent a weighted average of the contributing tautomers, and changes in these shifts with solvent can be used to infer the position of the equilibrium. beilstein-journals.orgnih.govsemanticscholar.org Computational studies are also frequently employed to calculate the relative energies and stability of the different tautomeric forms. researchgate.net

Figure 1: Potential Tautomeric Forms of this compound

The primary equilibrium is between the lactam and lactim forms. The keto form related to the 6-hydroxy group is generally considered a negligible contributor due to the stability of the aromatic ring.

Theoretical and Computational Chemistry Approaches to 7 Bromo 6 Hydroxyisoquinolin 1 2h One

Pharmacophore Mapping and De Novo Design of Isoquinolinone-based Scaffolds

The isoquinolinone scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets. Computational chemistry approaches, specifically pharmacophore mapping and de novo design, are instrumental in rationally designing novel ligands based on this core structure. These methods help in elucidating the key molecular interactions required for biological activity and in constructing new molecules with potentially enhanced potency and selectivity. In the context of 7-Bromo-6-hydroxyisoquinolin-1(2H)-one, these computational tools allow for a theoretical exploration of its potential as a scaffold for designing new therapeutic agents, particularly as inhibitors of enzymes like Poly (ADP-ribose) polymerase (PARP).

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target receptor. For isoquinolinone-based compounds, particularly those targeting the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) binding site of PARP-1, several key pharmacophoric features have been identified through computational studies. These models are typically generated from the crystal structures of PARP-1 in complex with known inhibitors. nih.gov

A general pharmacophore model for PARP-1 inhibitors based on the isoquinolinone scaffold typically includes:

A hydrogen bond acceptor (HBA): This feature is crucial for interacting with the backbone NH of Gly863 in the PARP-1 active site. The lactam carbonyl group of the isoquinolinone core perfectly serves this role.

A hydrogen bond donor (HBD): Interaction with the backbone carbonyl of Gly863 is also important. The N-H group of the lactam in the isoquinolinone scaffold fulfills this requirement. researchgate.net

An aromatic ring (AR): This feature engages in π-π stacking interactions with Tyr907, a key residue in the active site. The fused benzene (B151609) ring of the isoquinolinone core provides this aromatic feature. nih.gov

A hydrophobic feature (HY): A hydrophobic pocket is present in the active site, and interactions with residues like Ala898, Phe897, and Tyr896 contribute to binding affinity. nih.gov

For This compound , the core isoquinolinone structure already satisfies the fundamental HBA, HBD, and AR features. The substituents at the 6 and 7 positions can be hypothesized to contribute to or modify these interactions:

The 6-hydroxy group can act as both a hydrogen bond donor and acceptor, potentially forming additional interactions with the protein backbone or nearby water molecules, thereby influencing binding affinity and selectivity.

The 7-bromo group is a lipophilic substituent that can occupy a hydrophobic pocket. Its size and electronegativity can also lead to specific halogen bonding interactions with electron-rich atoms in the active site, further enhancing binding.

The following table summarizes the potential pharmacophoric contributions of the key structural elements of this compound, based on general PARP-1 inhibitor pharmacophore models.

Structural FeaturePharmacophoric RolePotential Interacting Residues (PARP-1)
Lactam C=OHydrogen Bond AcceptorGly863 (NH)
Lactam N-HHydrogen Bond DonorGly863 (C=O)
Fused Benzene RingAromatic RingTyr907 (π-π stacking)
6-Hydroxy GroupHydrogen Bond Donor/AcceptorActive site residues or water molecules
7-Bromo GroupHydrophobic/Halogen Bond DonorHydrophobic pocket (e.g., Ala898, Phe897)

De novo design is a computational technique used to generate novel molecular structures with desired properties by building them atom-by-atom or fragment-by-fragment within the constraints of a target's binding site. The this compound scaffold serves as an excellent starting point for such design strategies.

Reaction-based de novo design approaches can be employed to explore synthetically accessible chemical space around this scaffold. semanticscholar.org By using known chemical reactions in a virtual environment, new derivatives can be designed with a higher likelihood of being synthesizable. For instance, the 6-hydroxy group can be a handle for various chemical modifications, such as etherification or esterification, to introduce new fragments that can probe different regions of the target's active site. Similarly, the 7-bromo position can be a site for cross-coupling reactions to introduce larger and more diverse substituents.

A hypothetical de novo design strategy starting from the this compound scaffold for PARP-1 inhibitors could involve the following steps:

Scaffold Placement: The isoquinolinone core is placed in the NAD+ binding site of PARP-1, aligning the key pharmacophoric features with the corresponding residues (Gly863, Tyr907).

Fragment Growth: New fragments are added to the scaffold from predefined libraries. For example, fragments could be grown from the 6-hydroxy position to explore interactions in the adenine-ribose binding site of PARP-1. mdpi.com

Linking and Optimization: Fragments are linked to the core, and the geometry of the newly designed molecule is optimized to maximize favorable interactions and minimize steric clashes. The synthetic accessibility of the proposed linkages is also considered. semanticscholar.org

The table below illustrates some potential modifications to the this compound scaffold that could be explored through de novo design, along with the rationale for these modifications.

Modification SiteProposed ModificationRationalePotential Target Interaction
6-OHAlkylation with small alkyl or aryl groupsExplore hydrophobic pockets and increase potency.Interactions with the adenine-ribose binding site.
7-BrSuzuki or Sonogashira coupling with aryl or alkynyl groupsIntroduce larger aromatic systems for enhanced π-π stacking or to reach adjacent pockets.Additional interactions with aromatic residues or probing new sub-pockets.
N-2 positionSubstitution with various functionalized side chainsIntroduce vectors for improved solubility, cell permeability, or to target specific interactions.Can be designed to interact with the phosphate (B84403) binding region of the NAD+ pocket.

Through these computational approaches, the this compound scaffold can be systematically elaborated to generate novel compounds with predicted high affinity and selectivity for targets like PARP-1. These in silico designed molecules can then be prioritized for chemical synthesis and biological evaluation, accelerating the discovery of new drug candidates. nih.gov

Structure Activity Relationship Sar Studies of 7 Bromo 6 Hydroxyisoquinolin 1 2h One and Isoquinolinone Derivatives

Impact of Halogen Substituents (Bromine) on Biological Activity Profiles

The introduction of halogen atoms, such as bromine, into the isoquinolinone framework is a common strategy to modulate a compound's physicochemical properties and biological activity. Halogens can influence factors like lipophilicity, metabolic stability, and binding interactions with target proteins.

Compound ClassHalogen ModificationObserved Impact on Biological ActivityReference
Isoquinoline (B145761) AlkaloidsIntroduction of BromineCan alter lipophilicity and metabolic stability, potentially enhancing binding affinity to biological targets. rsc.org
Indolo[2,1-a]isoquinolinesInvolvement in Halogen-Atom Transfer (XAT)Halogens are used to induce radical cascade cyclization, influencing the construction of the final bioactive scaffold. nih.gov
3-ArylisoquinolinonesGeneral Substituent Effects (including halogens)Substitutions on the isoquinolinone framework are critical for modulating antiproliferative activity. acs.org

Influence of Hydroxyl Group Position and Modifications on Molecular Interactions

The hydroxyl (-OH) group is a key functional group that significantly influences the biological activity of isoquinolinone derivatives through its ability to form hydrogen bonds with target biomolecules. Its position on the aromatic ring is a critical determinant of this activity.

SAR studies on various classes of aromatic compounds have consistently shown that the presence and location of a hydroxyl group are pivotal for bioactivity. researchgate.net For example, in dihydrobenzophenanthridine alkaloids, a hydroxyl group at the C-6 position was identified as a key feature for enhancing antibacterial activity. researchgate.net This finding suggests that for 7-bromo-6-hydroxyisoquinolin-1(2H)-one, the hydroxyl group at the C-6 position is likely crucial for its molecular interactions and resulting biological effects. The ability of the hydroxyl group to act as both a hydrogen bond donor and acceptor allows for specific and strong interactions within a biological target's binding site. researchgate.net

Compound ClassHydroxyl Group Position/ModificationEffect on Molecular Interactions & ActivityReference
Dihydrobenzophenanthridine AlkaloidsHydroxyl at C-6Identified as a key functional group for enhancing antibacterial activity. researchgate.net
General Aromatic CompoundsPresence of Aromatic Hydroxyl GroupCritically dependent for antibacterial activity; allows for electron delocalization and hydrogen bonding. researchgate.net
FlavonesEsterification of Hydroxyl GroupsAlters cytotoxic and antioxidant activity, demonstrating the group's importance. nih.gov
Alcohols with Ionic LiquidsPosition of Hydroxyl Group (Primary vs. Secondary)Strongly influences the magnitude of intermolecular interactions. nih.gov

Substituent Effects at Other Positions (e.g., N-alkylation, C-arylation) on Efficacy and Selectivity

Beyond the C-6 and C-7 positions, substitutions at other sites of the isoquinolinone core, such as the nitrogen atom (N-alkylation) and other carbon atoms (C-arylation), are powerful tools for optimizing efficacy and selectivity.

C-arylation : The introduction of aryl groups at various carbon positions of the isoquinolinone scaffold has been extensively studied. Research on 3-arylisoquinolinones revealed that the position of substituents on this appended aryl ring dramatically affects biological activity. acs.org Specifically, it was found that a meta-substitution on the 3-aryl ring led to a marked enhancement in antiproliferative activity by promoting binding to microtubules. In contrast, a para-substitution was less effective, as the substituent could not occupy a key subpocket in the tubulin binding site. acs.org This highlights how subtle changes in substitution patterns can lead to profound differences in biological outcomes. Further studies have explored the synthesis of 2,3-diaryl isoquinolinone derivatives as anti-breast cancer agents, reinforcing the importance of C-arylation in designing targeted therapies. acs.org

Modification TypePositionSubstituent ExampleImpact on Efficacy and SelectivityReference
N-alkylationN-2Methyl, Ethyl, etc.Can alter polarity, solubility, and membrane permeability, influencing the pharmacokinetic profile. researchgate.net
C-arylationC-3Phenyl group with meta-substitutionDramatically enhances antiproliferative activity by improving binding to microtubules. acs.org
C-arylationC-3Phenyl group with para-substitutionLess effective due to the inability of the substituent to occupy a key binding subpocket. acs.org
C-arylationC-2, C-3Diaryl substitutionsInvestigated for developing agents targeting specific receptors like ERα and VEGFR-2 in breast cancer. acs.org

Stereochemical Considerations in Isoquinolinone-based Bioactive Compounds

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of many isoquinolinone-based compounds. researchgate.net When a molecule is chiral, meaning it has one or more stereocenters, its different stereoisomers (enantiomers or diastereomers) can exhibit vastly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will often interact preferentially with one stereoisomer over another.

The synthesis of complex molecules with precise control over their spatial arrangement is a significant goal in medicinal chemistry, as this can dramatically affect the biological activity of the final compound. researchgate.net For isoquinolinone derivatives, the creation of a stereogenic center, for example at the C-1 position during a Pictet-Spengler reaction, can lead to distinct enantiomers. mdpi.com The development of asymmetric C-H activation methods allows for the synthesis of chiral isoquinolinone products with high stereoselectivity. researchgate.net The ability to produce enantiomerically pure compounds is vital, as one enantiomer may be responsible for the desired therapeutic effect while the other could be inactive or even contribute to undesirable side effects. Therefore, understanding and controlling the stereochemistry of isoquinolinone-based compounds is essential for the development of safe and effective therapeutic agents. researchgate.net

An article on the biological activities of this compound cannot be generated at this time. Extensive searches for scientific literature detailing the in vitro antimicrobial and anticancer properties of this specific compound have not yielded any relevant research findings.

The performed searches for "this compound" in combination with terms such as "antimicrobial," "antibacterial," "antifungal," "antiviral," "anticancer," "cell cycle," "apoptosis," and "tumor growth" did not return any specific studies that would provide the data necessary to populate the requested article structure.

Therefore, due to the absence of available scientific data on the biological activities and molecular target interactions of this compound, it is not possible to create a thorough, informative, and scientifically accurate article as per the user's request.

Biological Activities and Molecular Target Interactions of 7 Bromo 6 Hydroxyisoquinolin 1 2h One in Vitro Research

Enzyme Inhibition Studies

The isoquinolinone scaffold, a core component of 7-Bromo-6-hydroxyisoquinolin-1(2H)-one, has been the subject of numerous studies to assess its inhibitory effects on a range of enzymes. While direct in vitro studies on this compound are limited in the public domain, research on structurally related compounds provides valuable insights into its potential enzymatic inhibitory activities.

DNA Gyrase Inhibition Mechanisms

The proposed mechanism for these isoquinoline (B145761) derivatives involves their interaction with the active site of the DNA gyrase A subunit. technologypublisher.com This interaction is thought to interfere with the enzyme's ability to cleave and reseal the DNA strands, a critical step in its function. technologypublisher.com Molecular docking studies of these related compounds have suggested specific binding modes within the active site, highlighting the potential for the isoquinoline scaffold to serve as a basis for the development of new antibacterial agents targeting DNA gyrase. technologypublisher.com

Table 1: In Vitro DNA Gyrase Inhibitory Activity of Selected (Z/E)-4-(4-substituted-benzylidene)-2-isoquinoline-1,3(2H,4H)-diones. technologypublisher.com
CompoundIC50 (μM)
5c0.55 ± 0.12
5e0.45 ± 0.035
5f0.58 ± 0.025
5h0.25 ± 0.015
Clorobiocin (Standard)0.5 ± 0.05

Polo-Box Domain (PBD) of Polo-like Kinase 1 (Plk1) Inhibition

Polo-like kinase 1 (Plk1) is a crucial regulator of cell division, and its polo-box domain (PBD) is a key mediator of its subcellular localization and function. nih.govresearchgate.net Inhibition of the PBD is considered an attractive strategy for cancer therapy. nih.govresearchgate.net While several heterocyclic scaffolds have been identified as inhibitors of the Plk1 PBD, there is currently no publicly available in vitro research specifically demonstrating the inhibition of the Plk1 PBD by this compound or other isoquinoline-based derivatives. nih.govnih.govmdpi.comgrantome.com

HIV-1 Reverse Transcriptase (RNase H and Polymerase) and Integrase Inhibition

The isoquinoline scaffold has shown promise in the development of inhibitors for key enzymes in the HIV-1 replication cycle. Specifically, derivatives of 2-hydroxyisoquinoline-1,3(2H,4H)-dione have been identified as dual inhibitors of HIV-1 integrase (IN) and the ribonuclease H (RNase H) domain of reverse transcriptase (RT). nih.govnih.govnih.gov These two enzymes share structural similarities in their active sites, making dual inhibition a viable strategy. nih.gov

The proposed mechanism of action for these compounds involves the chelation of essential metal ions, typically magnesium (Mg2+), in the active sites of both integrase and RNase H. nih.gov Structure-activity relationship (SAR) studies have revealed that modifications at the C7 position of the isoquinoline ring can influence inhibitory activity. nih.gov For instance, the introduction of lipophilic alkyl groups at the 4-position has been shown to enhance selectivity for integrase inhibition. nih.gov One notable derivative, MB-76, a 2-hydroxyisoquinoline-1,3(2H,4H)-dione, demonstrated potent inhibition of HIV integration and was active against raltegravir-resistant HIV-1 variants. The compact scaffold of these inhibitors allows for efficient metal chelation, which is a key factor in their inhibitory mechanism.

While these studies focus on the 2-hydroxyisoquinoline-1,3(2H,4H)-dione scaffold, the shared isoquinoline core suggests that this compound could potentially exhibit similar inhibitory activities, warranting further investigation.

Aldo-keto Reductase 1C3 (AKR1C3) Inhibition

Aldo-keto reductase 1C3 (AKR1C3) is an enzyme implicated in the progression of various cancers, including castration-resistant prostate cancer. The isoquinoline scaffold has been identified as a promising chemical class for the development of AKR1C3 inhibitors. Research has shown that isoquinoline derivatives can exhibit inhibitory effects on this enzyme, which plays a role in the biosynthesis of potent androgens and prostaglandins (B1171923) that can fuel cancer cell proliferation.

Quantitative structure-activity relationship (QSAR) modeling of isoquinoline derivatives has been employed to optimize their AKR1C3 inhibitory activity. These computational studies help in understanding the structural features of the isoquinoline core that are crucial for effective binding to the AKR1C3 active site. While specific in vitro inhibitory data for this compound against AKR1C3 is not currently available, the established activity of the broader isoquinoline class suggests that it may be a potential candidate for AKR1C3 inhibition.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP. mdpi.com The isoquinolinone core structure is present in compounds that have been shown to be potent inhibitors of certain PDE isoforms. For example, a series of 4-aryl-1-isoquinolinone derivatives have been developed as highly potent and selective inhibitors of phosphodiesterase 5 (PDE5). mdpi.com One such derivative, methyl 2-(4-aminophenyl)-1,2-dihydro-1-oxo-7-(2-pyridinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-3-isoquinoline carboxylate dihydrochloride, exhibited a PDE5 inhibitory activity with an IC50 of 1.0 nM. mdpi.com

Furthermore, isoquinoline derivatives have also been investigated as inhibitors of phosphodiesterase 4B (PDE4B), an enzyme involved in inflammatory processes. The ability of the isoquinoline and isoquinolinone scaffolds to serve as a basis for potent and selective PDE inhibitors suggests that this compound could also interact with and potentially inhibit one or more PDE isoforms.

Interaction with Biomolecules (In Vitro Binding Assays)

Beyond its interactions with the active sites of enzymes, the potential for this compound to bind to other biomolecules is an area of interest. However, based on the currently available scientific literature, there are no specific in vitro binding assay data for this compound with biomolecules outside of the enzyme inhibition studies detailed in the preceding sections.

Protein Binding Affinity and Thermodynamics (e.g., Serum Albumins, Lysozyme)

No published studies were found that specifically investigate the binding affinity, interaction mechanisms, or thermodynamic parameters (such as enthalpy and entropy changes) of this compound with serum albumins (e.g., human serum albumin, bovine serum albumin) or lysozyme.

Nucleic Acid Binding (DNA, RNA)

There is no available research data from in vitro studies detailing the potential binding interactions, affinity, or mode of binding of this compound with nucleic acids such as DNA or RNA.

Mechanisms of Action at the Cellular and Subcellular Level (In Vitro)

Cellular Pathway Modulation

Specific information regarding the modulation of cellular or subcellular pathways by this compound is not described in the current scientific literature. Studies on related heterocyclic compounds suggest various potential mechanisms, but these have not been confirmed for this specific molecule.

Reversal of Multidrug Resistance (MDR) Phenotypes

While the broader class of isoquinoline derivatives has been investigated for the ability to reverse multidrug resistance, particularly through the inhibition of efflux pumps like P-glycoprotein (P-gp), no studies were found that specifically demonstrate or quantify this effect for this compound. nih.gov Research into other substituted isoquinolines has shown potential for inhibiting P-gp, which suggests a possible avenue for future investigation but does not provide concrete data for the subject compound. nih.gov

Future Research Directions and Therapeutic Potential of Isoquinolinone Scaffolds

Development of Novel Synthetic Methodologies for Enhanced Structural Diversity

The synthesis of isoquinoline (B145761) and its derivatives has historically relied on classic reactions like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch methods. nih.govresearchgate.net While foundational, these methods often involve harsh conditions and are limited to specific types of substrates. researchgate.net Future research is increasingly focused on developing novel, more efficient, and environmentally friendly synthetic methodologies to expand the structural diversity of available isoquinolinone scaffolds.

Modern synthetic efforts are moving towards transition-metal-catalyzed C-H activation and annulation strategies. ijpsjournal.comresearchgate.net These methods are highly atom-economical and allow for the direct formation of the isoquinolinone core from more readily available starting materials. researchgate.net Catalysts based on rhodium, palladium, and cobalt have shown particular promise in facilitating these transformations. researchgate.net Additionally, microwave-assisted synthesis and domino reactions are being explored to accelerate the construction of complex isoquinolinone derivatives in a single step, reducing time and resource consumption. nih.govmdpi.com

The development of these new synthetic routes is crucial for creating libraries of structurally diverse isoquinolinone analogs. By enabling precise modifications at various positions of the isoquinolinone core, chemists can systematically explore the structure-activity relationships (SAR) and develop compounds with enhanced potency and selectivity. ijpsjournal.com

Synthetic StrategyAdvantagesKey Features
Transition-Metal-Catalyzed C-H Activation High atom- and step-economy, functional group tolerance. researchgate.netDirect formation of bonds on the aromatic core. ijpsjournal.com
Microwave-Assisted Synthesis Rapid reaction times, improved yields. nih.govEfficient heating of reaction mixtures.
Domino (Cascade) Reactions Multiple bond formations in a single operation, increased complexity. mdpi.comReduces purification steps and waste generation. nih.gov
Photoredox Catalysis Mild reaction conditions, use of visible light. ijpsjournal.comEnvironmentally friendly approach. nih.gov

Advanced Computational Approaches for Rational Compound Design

Computational chemistry and molecular modeling are becoming indispensable tools in the rational design of novel therapeutic agents based on the isoquinolinone scaffold. openmedicinalchemistryjournal.com These in silico methods allow researchers to predict how modifications to the core structure of a compound like 7-Bromo-6-hydroxyisoquinolin-1(2H)-one might affect its binding to a biological target, as well as its pharmacokinetic properties. nih.gov

Structure-based drug design (SBDD) is a key computational approach where the three-dimensional structure of a target protein is used to design ligands that can bind to it with high affinity and selectivity. acs.org Techniques such as molecular docking can simulate the interaction between an isoquinolinone derivative and its target, helping to prioritize which compounds to synthesize and test. openmedicinalchemistryjournal.com For instance, if the target protein structure is known, researchers can design isoquinolinone analogs that form specific hydrogen bonds or hydrophobic interactions with key residues in the binding pocket, thereby enhancing potency. acs.org

Ligand-based drug design (LBDD) is employed when the 3D structure of the target is unknown. researchgate.net Methods like quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling can identify the key chemical features required for biological activity based on a set of known active and inactive molecules. openmedicinalchemistryjournal.comnih.gov These models then guide the design of new isoquinolinone derivatives with a higher probability of being active. The integration of artificial intelligence and machine learning is further enhancing the predictive power of these computational tools, accelerating the discovery of new drug candidates. nih.gov

Computational MethodApplication in Isoquinolinone DesignPrimary Goal
Molecular Docking Predicting the binding mode and affinity of isoquinolinone derivatives to a target protein. openmedicinalchemistryjournal.comPrioritize compounds for synthesis, guide optimization. researchgate.net
QSAR Correlating structural properties of isoquinolinones with their biological activity. nih.govPredict the activity of novel, unsynthesized compounds.
Pharmacophore Modeling Identifying the essential 3D arrangement of chemical features required for activity. acs.orgDesign new molecules that fit the pharmacophore model.
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the ligand-protein complex over time. researchgate.netnih.govAssess the stability of the binding interaction.

Exploration of New Biological Targets and Mechanisms of Action (In Vitro)

The isoquinolinone scaffold is known to interact with a diverse range of biological targets, contributing to its broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govsemanticscholar.org A significant future research direction is the systematic exploration of new biological targets and the elucidation of the underlying mechanisms of action for isoquinolinone derivatives.

High-throughput screening (HTS) of isoquinolinone libraries against large panels of biological targets can uncover novel activities. youtube.com This can be followed by more focused in vitro assays to confirm hits and determine their potency and selectivity. youtube.com For example, isoquinoline alkaloids have been shown to target nucleic acids, topoisomerases, and various protein kinases. nih.govnih.gov Future studies will likely employ advanced cell-based assays and proteomic techniques to identify previously unknown cellular targets. imperial.ac.uk

Understanding the precise mechanism of action is critical for drug development. In vitro studies can investigate how isoquinolinone compounds modulate specific signaling pathways, induce apoptosis, or inhibit key enzymes. nih.gov For instance, researchers might investigate whether a novel isoquinolinone derivative inhibits a specific kinase involved in cancer cell proliferation or disrupts a protein-protein interaction crucial for a pathogen's survival. nih.govacs.org This detailed mechanistic understanding is essential for optimizing lead compounds and predicting their potential therapeutic applications and side effects. youtube.com

Strategic Derivatization for Optimized Biological Profiles

For a compound like this compound, derivatization could involve several strategies. The bromine atom at the 7-position could be replaced with other functional groups to probe interactions with the target protein or to alter the compound's electronic properties. researchgate.net The hydroxyl group at the 6-position is a handle for introducing new substituents that could improve water solubility or form additional hydrogen bonds with the target. nih.gov Similarly, modifications at the N-2 position of the isoquinolinone ring can significantly impact the molecule's properties.

The goal of this strategic derivatization is to create a drug candidate with an optimal balance of efficacy and drug-like properties. For example, while high potency is desirable, a compound must also be sufficiently stable in the body to reach its target and not be rapidly metabolized and cleared. nih.gov This iterative process of synthesis, biological testing, and property assessment is a cornerstone of modern drug discovery. youtube.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.